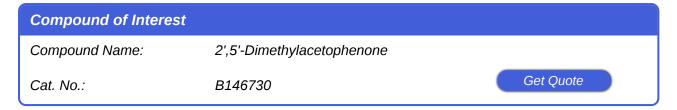


# An In-depth Technical Guide to the Spectroscopic Data of 2',5'-Dimethylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **2',5'-Dimethylacetophenone** (CAS No. 2142-73-6). The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for the cited spectroscopic techniques, and a workflow diagram for chemical analysis.

## **Chemical Structure and Properties**

IUPAC Name: 1-(2,5-dimethylphenyl)ethan-1-one

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol [1]

Appearance: Clear colorless to yellow liquid

Boiling Point: 195 °C (lit.)[1][2][3]

Density: 0.988 g/mL at 25 °C (lit.)[1][2][3]



Refractive Index: n20/D 1.529 (lit.)[1][2][3][4]

### **Spectroscopic Data**

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2',5'-Dimethylacetophenone**.

### <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of hydrogen nuclei.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **2',5'-Dimethylacetophenone** in CDCl<sub>3</sub>

Chemical Shift (δ) ppm (89.56 MHz)[5]	Chemical Shift (δ) ppm (399.65 MHz) [5]	Multiplicity	Integration	Assignment
7.47	7.472	S	1H	Ar-H
7.13	7.150	d	1H	Ar-H
7.12	7.089	d	1H	Ar-H
2.54	2.534	S	3H	-COCH₃
2.46	2.462	S	3H	Ar-CH₃
2.34	2.335	S	3H	Ar-CH₃

s = singlet, d = doublet

### <sup>13</sup>C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: 13C NMR Spectroscopic Data for 2',5'-Dimethylacetophenone in CDCl3



Chemical Shift (δ) ppm	Assignment
20.6	Ar-CH₃
21.1	Ar-CH₃
29.4	-COCH₃
128.7	Ar-C
129.0	Ar-C
132.2	Ar-C
135.2	Ar-C
135.8	Ar-C
138.1	Ar-C
201.2	C=O

Note: Specific peak assignments for aromatic carbons can vary. The provided data represents typical values found in spectral databases.

### Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds.

Table 3: Key IR Absorption Bands for **2',5'-Dimethylacetophenone** (Liquid Film)



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000	Strong	C-H stretch (aromatic and aliphatic)
~1680	Strong	C=O stretch (ketone)
~1610, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1360	Medium	C-H bend (methyl)
~820	Strong	C-H bend (aromatic, paradisubstituted pattern)

Note: The exact peak positions can vary slightly. The provided data is based on typical spectra.

### Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with highenergy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio of the ions provides information about the molecular weight and structure.

Table 4: Major Mass Spectrometry Peaks for **2',5'-Dimethylacetophenone** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
148	~50	[M]+ (Molecular Ion)
133	100	[M-CH₃] <sup>+</sup>
105	~80	[M-COCH₃] <sup>+</sup>
77	~17	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are general experimental protocols for the spectroscopic techniques used to characterize **2',5'-Dimethylacetophenone**.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A small amount of the liquid **2',5'-Dimethylacetophenone** (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).[6] The solution is then transferred to a standard 5 mm NMR tube.

<sup>1</sup>H NMR Data Acquisition: The <sup>1</sup>H NMR spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz). The instrument is calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Key acquisition parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

<sup>13</sup>C NMR Data Acquisition: The <sup>13</sup>C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of the <sup>13</sup>C isotope, a larger number of scans is usually required.[7] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[7] The chemical shifts are referenced to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

#### Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Liquid Film): For a liquid sample like **2',5'-Dimethylacetophenone**, the simplest method is to place a single drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).[8] The plates are then gently pressed together to form a thin liquid film.

Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm<sup>-1</sup>.[5] The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

### **Electron Ionization Mass Spectrometry (EI-MS)**

Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized under high vacuum.[9]

Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize and



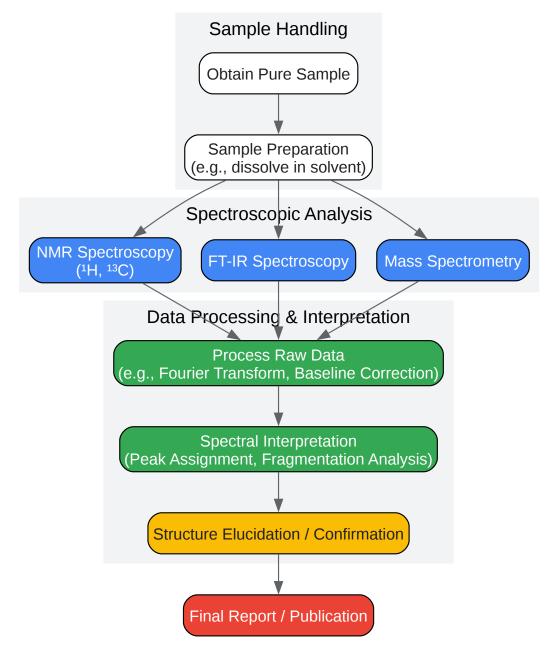
fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[11]

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2',5'-Dimethylacetophenone**.



#### General Workflow for Spectroscopic Analysis of a Chemical Compound



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Caption: A flowchart illustrating the typical stages of spectroscopic analysis, from sample preparation to final data interpretation and reporting.



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